Potassium glycyrrhetinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

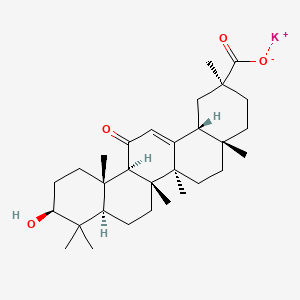

Potassium glycyrrhetinate is a useful research compound. Its molecular formula is C30H45KO4 and its molecular weight is 508.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potassium glycyrrhetinate is a salt of glycyrrhetinic acid, derived from licorice plants, and is used in cosmetic and pharmaceutical applications . Glycyrrhetinic acid and its related compounds, including this compound, possess a range of biological activities, including anti-inflammatory, anti-tumor, and liver-protective effects .

General Properties and Safety

this compound functions as a flavoring agent and skin-conditioning agent in cosmetics . A safety assessment notes that Glycyrrhetinic Acid is described as at least 98% pure . It also states that Dipotassium Glycyrrhizate was undetectable in the receptor chamber when tested for transepidermal permeation through pig skin .

Concentrations in Cosmetics:

- Glycyrrhetinic Acid: up to 2%

- Stearyl Glycyrrhetinate: up to 1%

- Glycyrrhizic Acid: up to 0.1%

- Ammonium Glycyrrhizate: up to 5%

- Dipotassium Glycyrrhizate: up to 1%

- This compound: up to 1%

Applications

- COVID-19 and Liver Injury: Glycyrrhizic acid preparations (GAPs), including diammonium glycyrrhizinate and magnesium isoglycyrrhizinate, have shown effectiveness in improving liver function, reducing inflammation, and boosting immunity in COVID-19 patients, particularly those with comorbid liver injury . Animal experiments suggest magnesium isoglycyrrhizinate can alleviate liver injury induced by anti-tuberculosis drugs .

- Dermatology: Dipotassium glycyrrhizininate can improve skin wound healing . Glycyrrhetinic acid, when applied to the skin, can enhance the effects of hydrocortisone .

- Liver Protection: Glycyrrhetinic acid and glycyrrhizic acid protect liver tissue from carbon tetrachloride and Glycyrrhizic Acid has been used to treat chronic hepatitis, inhibiting the penetration of the hepatitis A virus into hepatocytes .

- Anti-inflammatory Effects: Glycyrrhetinic acid and glycyrrhizic acid have demonstrated anti-inflammatory effects in rats and mice .

- Possible Adverse Effects : Some studies have reported that GAPs may cause adverse reactions such as sodium retention and hypertension .

Analyse Chemischer Reaktionen

Acid-Base Dissociation and Ionic Behavior

Potassium glycyrrhetinate dissociates in aqueous solutions to release potassium ions (K+) and the glycyrrhetinate anion (C30H45O4−). In acidic environments, it regenerates glycyrrhetinic acid via protonation:

K-C30H45O4⇌K++C30H45O4−H+C30H46O4(glycyrrhetinic acid)

This reversible reaction underpins its role in pH-dependent solubility and bioavailability .

Key Data:

| Property | Value/Outcome | Reference |

|---|---|---|

| Solubility in water | High (due to ionic dissociation) | |

| pKa of glycyrrhetinic acid | ~5.4 (carboxyl group) |

Complexation with Cyclodextrins

Like stearyl glycyrrhetinate , this compound can form inclusion complexes with cyclodextrins (CDs), enhancing solubility and stability. Studies on analogous GA derivatives demonstrate:

-

β-CD and γ-CD Interaction:

Complexation Metrics:

| Cyclodextrin Type | Molar Ratio (GA:CD) | Observation |

|---|---|---|

| β-CD | 1:2 | Complete loss of GA/β-CD diffraction peaks |

| γ-CD | 1:2 | Cubic crystal formation (SEM) |

Ion-Exchange Reactions

This compound participates in cation-exchange reactions. For example, in the presence of Na+ or Ca2+:

K-C30H45O4+Na+→Na-C30H45O4+K+

Such reactions are critical in formulations where ionic strength affects drug delivery .

Biological Interactions and Metabolism

While not purely chemical, this compound undergoes metabolic transformations:

-

Hydrolysis: In vivo esterases may cleave the glycyrrhetinate moiety, releasing GA .

-

Antibacterial Activity: GA derivatives disrupt bacterial membranes via reactive oxygen species (ROS) generation and cytochrome C release, akin to glycyrrhetic acid’s pro-apoptotic effects .

Antimicrobial Efficacy (GA Derivatives):

| Organism | MIC (mg/L) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 128–512 | Membrane depolarization, ROS |

Esterification and Derivatization

The hydroxyl and carboxyl groups in glycyrrhetinic acid allow esterification. While direct data on this compound is sparse, its parent compound forms esters (e.g., stearyl glycyrrhetinate) . A generalized reaction:

C30H45O4−K++R-OHacidR-O-C30H45O4+K++H2O

Thermal Decomposition

Thermogravimetric analysis (TGA) of GA derivatives shows decomposition above 220°C, releasing CO2 and volatile organic compounds . this compound likely follows similar pathways due to shared structural motifs.

Eigenschaften

CAS-Nummer |

85985-61-1 |

|---|---|

Molekularformel |

C30H45KO4 |

Molekulargewicht |

508.8 g/mol |

IUPAC-Name |

potassium;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C30H46O4.K/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;+1/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+;/m0./s1 |

InChI-Schlüssel |

PWEZHTCCMJFGJY-IHMBCTQLSA-M |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[K+] |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[K+] |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[K+] |

Key on ui other cas no. |

85985-61-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.